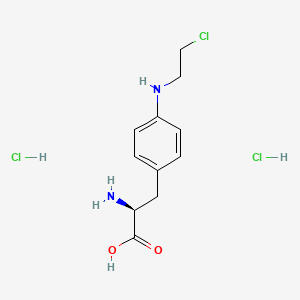
(S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride is a chemical compound known for its significant applications in medicinal chemistry. It is a derivative of phenylalanine and contains a chloroethylamine group, making it a versatile molecule in various chemical reactions and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (S)-phenylalanine.
Chlorination: The phenylalanine is subjected to chlorination to introduce the chloroethyl group.
Amidation: The chlorinated intermediate is then reacted with an amine to form the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to ensure the reaction proceeds efficiently.
Purification: The product is purified using crystallization or chromatography techniques to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The chloroethyl group can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different chemical and biological applications .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
- Chemotherapy : Investigated for its potential use in cancer therapies due to its structural similarity to known anticancer agents. Its ability to form covalent bonds with DNA makes it a candidate for further development in cancer treatments .
Biological Research
- Enzyme Mechanisms : Employed in studies focusing on enzyme mechanisms and protein interactions, providing insights into biochemical pathways and potential therapeutic targets .
Organic Synthesis
- Building Block : Utilized as a versatile building block in organic synthesis, allowing for the creation of complex molecules with potential pharmacological properties .
Pharmaceutical Industry
- Production of Fine Chemicals : Used in the synthesis of various pharmaceuticals and fine chemicals, contributing to advancements in drug development .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that (S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent . |
| Study 2 | Enzyme Interaction | Investigated how the compound interacts with specific enzymes involved in metabolic pathways, revealing its role in modulating enzymatic activity . |
| Study 3 | Synthesis Applications | Highlighted its utility as a precursor in synthesizing novel compounds with enhanced biological activity . |
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride involves its interaction with DNA. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and ultimately inhibiting DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: A well-known chemotherapy drug with a similar structure and mechanism of action.
Melphalan: Another alkylating agent used in cancer treatment, sharing structural similarities.
Uniqueness
(S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride is unique due to its specific stereochemistry and the presence of the amino acid backbone, which can influence its biological activity and specificity .
Propiedades
IUPAC Name |
(2S)-2-amino-3-[4-(2-chloroethylamino)phenyl]propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2.2ClH/c12-5-6-14-9-3-1-8(2-4-9)7-10(13)11(15)16;;/h1-4,10,14H,5-7,13H2,(H,15,16);2*1H/t10-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVFSJBPVBNVOG-XRIOVQLTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)NCCCl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)NCCCl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













